molecular formula C17H22N6O2S2 B6114022 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide

4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide

Numéro de catalogue B6114022
Poids moléculaire: 406.5 g/mol
Clé InChI: SHYPRKODTVMLGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide, also known as E-3810, is a small molecule inhibitor that targets the angiopoietin-Tie2 signaling pathway. This pathway plays a crucial role in the regulation of blood vessel formation and maintenance, and aberrations in this pathway have been implicated in various diseases, including cancer, inflammation, and ocular disorders.

Mécanisme D'action

4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide works by selectively inhibiting the binding of angiopoietin-1 and angiopoietin-2 to the Tie2 receptor, which is expressed on endothelial cells. This results in the destabilization of blood vessels and the inhibition of angiogenesis, which is the formation of new blood vessels. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide also inhibits the phosphorylation of Tie2, which is required for the activation of downstream signaling pathways that promote angiogenesis and tumor growth.
Biochemical and physiological effects
4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects in preclinical models. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth, reduce tumor vascularity, and increase tumor cell apoptosis. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce the recruitment of inflammatory cells to the site of injury, decrease pro-inflammatory cytokine production, and improve tissue repair. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function, reduce neovascularization, and decrease vascular leakage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is its specificity for the angiopoietin-Tie2 pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is also relatively easy to synthesize and has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide is that it may not be effective in all types of cancer or in all stages of disease. In addition, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.

Orientations Futures

Future research on 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide could focus on several areas, including the development of more potent and selective inhibitors of the angiopoietin-Tie2 pathway, the identification of biomarkers that can predict response to 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide treatment, and the investigation of combination therapies that can enhance the efficacy of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide in cancer and other diseases. In addition, further studies are needed to elucidate the role of the angiopoietin-Tie2 pathway in various diseases and to identify novel therapeutic targets within this pathway.

Méthodes De Synthèse

The synthesis of 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide involves several steps, starting with the reaction of 4-bromo-2-nitroaniline with 4-aminobenzenesulfonyl chloride to form 4-[(2-nitro-4-bromophenyl)amino]benzenesulfonamide. This compound is then reduced with iron powder and acetic acid to yield 4-[(2-amino-4-bromophenyl)amino]benzenesulfonamide. The final step involves the reaction of this compound with 1-ethylpiperazine-2-carbothioamide in the presence of triethylamine to form 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide.

Applications De Recherche Scientifique

4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been extensively studied in preclinical models of various diseases, including cancer, inflammation, and ocular disorders. In cancer, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to inhibit tumor growth and metastasis by targeting the angiopoietin-Tie2 pathway, which is known to play a critical role in tumor angiogenesis and progression. In inflammation, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to reduce inflammation and tissue damage by inhibiting the recruitment of inflammatory cells to the site of injury. In ocular disorders, 4-ethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide has been shown to improve retinal function and reduce neovascularization in animal models of diabetic retinopathy and age-related macular degeneration.

Propriétés

IUPAC Name

4-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S2/c1-2-22-10-12-23(13-11-22)17(26)20-14-4-6-15(7-5-14)27(24,25)21-16-18-8-3-9-19-16/h3-9H,2,10-13H2,1H3,(H,20,26)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYPRKODTVMLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.